4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine
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Overview
Description
4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a nitrophenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving nitrile oxides and amidoximes under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the aromatic system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Produces amino derivatives.
Electrophilic substitution on the pyridine ring: Produces halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The nitro group and the pyrrolidine ring are both functional groups commonly found in bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the 1,2,4-oxadiazole ring.
Mechanism of Action
The mechanism of action of 4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrrolidine ring could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: This compound also features a pyrrolidine ring and is used in the synthesis of various bioactive molecules.
Indole derivatives: These compounds share the aromatic nature and are known for their wide range of biological activities.
Properties
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)17-19-16(20-25-17)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDGZXXSPKOSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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